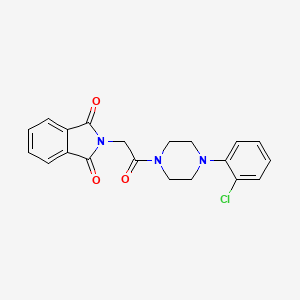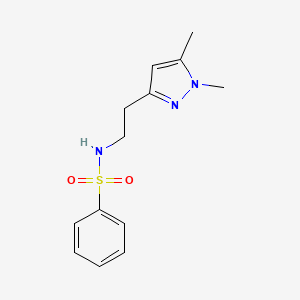
N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been found to be effective in inhibiting various enzymes and proteins.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
It is known that pyrazole-bearing compounds have potent antileishmanial and antimalarial activities . This suggests that the compound might interfere with the life cycle of Leishmania and Plasmodium species, affecting their survival and proliferation.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species . This leads to a reduction in the severity of leishmaniasis and malaria, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and proteins, making it a valuable tool for studying their functions. It is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which can limit its effectiveness in some experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. Carbonic anhydrase has been found to be overexpressed in many types of cancer, and inhibiting its activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been shown to have antitumor effects in preclinical models. Another potential application is in the treatment of bacterial infections. Sulfonamide-sensitive enzymes are essential for the biosynthesis of folate in bacteria, and inhibiting their activity with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide has been found to be effective in killing bacteria in vitro. Finally, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide could be used as a tool for studying the role of carbonic anhydrase and sulfonamide-sensitive enzymes in various physiological processes, such as bone metabolism and immune function.
Synthesemethoden
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide is synthesized by reacting 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-(chlorosulfonyl)benzoic acid in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
Ich habe nach der spezifischen Verbindung „N-(2-(1,5-Dimethyl-1H-pyrazol-3-yl)ethyl)benzolsulfonamid“ und ihren Anwendungen in der wissenschaftlichen Forschung gesucht. Detaillierte Informationen zu sechs bis acht einzigartigen Anwendungen für genau diese Verbindung sind in den Suchergebnissen jedoch nicht readily verfügbar.
Pyrazol-haltige Verbindungen sind allgemein bekannt für ihre vielfältigen pharmakologischen Wirkungen, darunter potente antileishmaniale und antimalarielle Aktivitäten . Sie haben auch potenzielle biologische Anwendungen und wurden gegen verschiedene Arten von humaner alkalischer Phosphatase getestet . Darüber hinaus wurden Pyrazolderivate auf ihre neurotoxischen Potentiale und Auswirkungen auf das Verhalten und das Schwimmvermögen von Wasserorganismen untersucht .
Eigenschaften
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-11-10-12(15-16(11)2)8-9-14-19(17,18)13-6-4-3-5-7-13/h3-7,10,14H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVHMAPONUEUKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

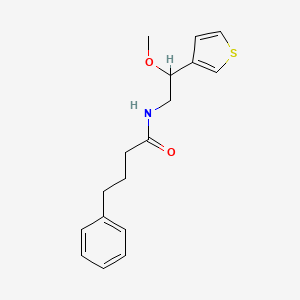

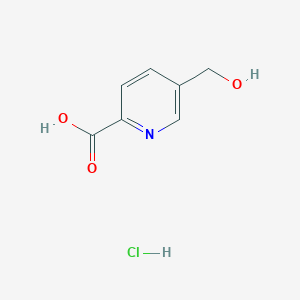
![1-[(4-methylphenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2354130.png)
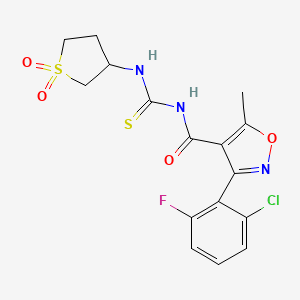

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzenecarbohydrazide](/img/structure/B2354135.png)
![(3,3-Difluorocyclobutyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2354136.png)
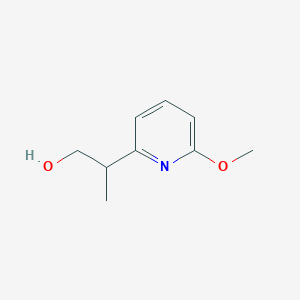
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2354138.png)

![2-Chloro-N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]acetamide](/img/structure/B2354140.png)
![N-(1-cyanocyclopentyl)-2-{1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}acetamide](/img/structure/B2354141.png)
